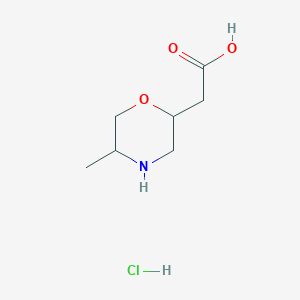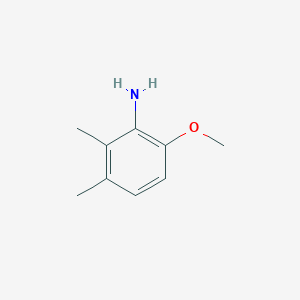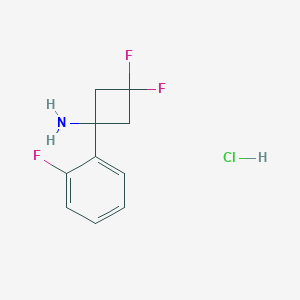
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride is a chemical compound used in scientific research. With its unique properties, it holds potential for various applications including drug development and materials synthesis.
Méthodes De Préparation
The synthesis of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-fluorophenylacetonitrile with difluorocarbene, followed by cyclization and subsequent amination to form the cyclobutanamine structure. The final step involves the formation of the hydrochloride salt .
Analyse Des Réactions Chimiques
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It holds promise in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3,3-Difluoro-1-(2-fluorophenyl)cyclobutan-1-amine hydrochloride can be compared with other similar compounds such as:
- 3-(Difluoromethyl)cyclobutan-1-amine hydrochloride
- 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
- 1-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride These compounds share similar structural features but differ in their specific substituents and properties, which can lead to different reactivity and applications .
Propriétés
Formule moléculaire |
C10H11ClF3N |
|---|---|
Poids moléculaire |
237.65 g/mol |
Nom IUPAC |
3,3-difluoro-1-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-8-4-2-1-3-7(8)9(14)5-10(12,13)6-9;/h1-4H,5-6,14H2;1H |
Clé InChI |
JVBGKTAQFXLGHR-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(C2=CC=CC=C2F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13467798.png)
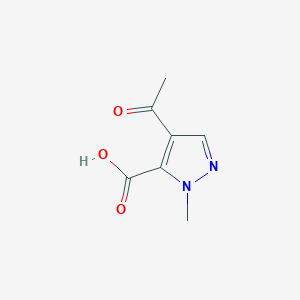
![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)
![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)
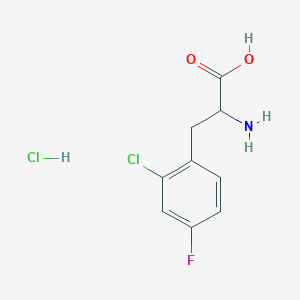
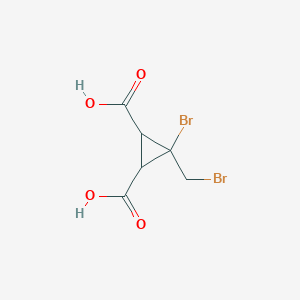
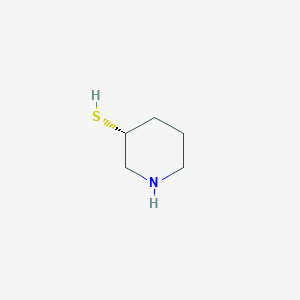
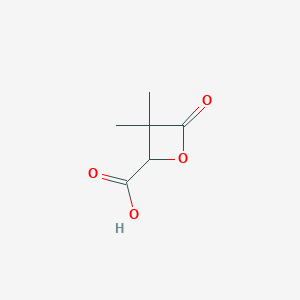

![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)


